Physicochemical Property Differentiation: 6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine vs. Unsubstituted 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine Core
The target compound (MW 307.74 g/mol, XLogP3 3, TPSA 56 Ų, rotatable bonds 2) [1] differs markedly from the unsubstituted 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine core (MW 154.56 g/mol, limited lipophilicity, TPSA ~43 Ų) . The addition of the 6-phenylpyridin-2-yl group at position 3 substantially increases molecular weight, lipophilicity, and steric bulk, all of which directly impact membrane permeability, protein binding, and pharmacokinetic behavior. The XLogP3 of 3 places the target compound within optimal oral drug-likeness space (Lipinski Rule of 5), whereas the core scaffold is too polar and low molecular weight to independently occupy kinase ATP-binding pockets [2].
| Evidence Dimension | Computed physicochemical properties (MW, XLogP3, TPSA, rotatable bond count) |
|---|---|
| Target Compound Data | MW: 307.74 g/mol; XLogP3: 3; TPSA: 56 Ų; Rotatable bonds: 2; HBD: 0; HBA: 4 |
| Comparator Or Baseline | 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine (CAS 28593-24-0, Sigma CDS002398): MW: 154.56 g/mol; TPSA: ~43 Ų; Rotatable bonds: 0; Significantly lower lipophilicity |
| Quantified Difference | MW increase of ~153 g/mol (≈2×); TPSA increase of ~13 Ų; XLogP3 increase of approximately 2–3 log units (estimated) |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm) and vendor product data |
Why This Matters
The substantially different physicochemical profile means the two compounds cannot be used interchangeably in permeability, solubility, or target engagement assays; procurement decisions must be guided by the specific molecular features required for the intended biological system.
- [1] PubChem. (2026). Compound Summary for CID 71442765. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/71442765. View Source
- [2] Mahmoud, M. E., et al. (2024). RSC Advances, 14(41), 30346–30363. https://doi.org/10.1039/d4ra04036h. View Source
